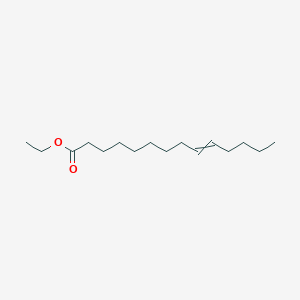

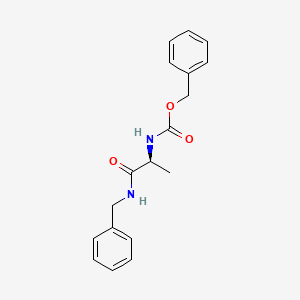

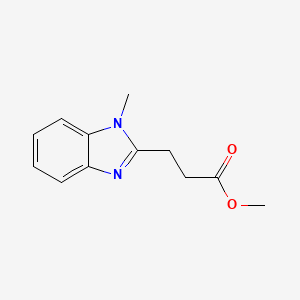

N-(Benzyloxycarbonyl)-L-alanine benzylamide

Vue d'ensemble

Description

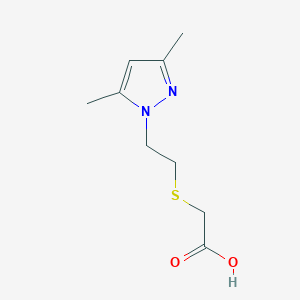

“N-(Benzyloxycarbonyl)-L-alanine benzylamide” is a compound that belongs to the class of organic compounds known as N-benzyloxycarbonyl derivatives . These are organic compounds containing a carbonyl group substituted with a benzyloxy group .

Synthesis Analysis

The synthesis of N-benzyloxycarbonyl derivatives, such as “N-(Benzyloxycarbonyl)-L-alanine benzylamide”, can be achieved through palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Both aryl iodides and bromides are suitable substrates and a wide range of synthetically useful amines are efficiently obtained in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of “N-(Benzyloxycarbonyl)-L-alanine benzylamide” can be analyzed using quantum chemical calculations and spectral analysis . The geometric parameters can be theoretically obtained and compared with experimental data . The frontier molecular orbital band gap energy can confirm the reactivity and stability of the molecule .Chemical Reactions Analysis

The N-benzyl protecting group in “N-(Benzyloxycarbonyl)-L-alanine benzylamide” can be removed under various reaction conditions . For instance, the palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl protecting group can be effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Benzyloxycarbonyl)-L-alanine benzylamide” can be analyzed using various techniques . For instance, the heat capacities can be measured over a certain temperature range . A solid-liquid phase transition corresponding to the melting process can also be observed .Applications De Recherche Scientifique

- N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase , a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .

Inhibition of Prolidase:

Chemoselective Deprotection Reactions:

Mécanisme D'action

Target of Action

Similar compounds such as n-benzyloxycarbonyl-l-proline have been reported to inhibit specific peptidases . These peptidases cleave dipeptides with a C-terminal prolyl and hydroxyprolyl residue .

Mode of Action

It’s known that n-benzyloxycarbonyl derivatives are better substrates for certain enzymes like papain . The structural similarity between phenylalanyl and benzyloxycarbonyl derivatives suggests that the compound might interact with its targets in a similar manner .

Biochemical Pathways

The compound might be involved in the construction of biochemical pathways, as suggested by the use of similar compounds in the dna assembler, an in vivo genetic method for rapid construction of biochemical pathways .

Pharmacokinetics

Similar compounds such as n-benzyloxycarbonyl-l-proline have been reported to have good adme properties .

Result of Action

It’s known that n-benzyloxycarbonyl derivatives can inhibit specific peptidases, which could potentially affect protein processing and turnover .

Action Environment

It’s known that the stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Orientations Futures

The protection of amino acid reactive functionalities, including the α-amino group, the side chain, or the carboxylic acid terminus, is an essential strategy in peptide chemistry . This is mandatory to achieve efficient synthesis of target molecules . Therefore, the study and application of N-benzyloxycarbonyl derivatives, such as “N-(Benzyloxycarbonyl)-L-alanine benzylamide”, have significant potential in the field of peptide synthesis .

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFYJIYTOARNTF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Benzyloxycarbonyl)-L-alanine benzylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)

![2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol](/img/structure/B3119225.png)

![methyl E-2-methoxyimino-2-[(2-methylphenoxymethyl)phenyl]acetate](/img/structure/B3119233.png)